molecular formula C19H19N3O2S B11361275 N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-3-propoxybenzamide

N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-3-propoxybenzamide

Cat. No.: B11361275
M. Wt: 353.4 g/mol
InChI Key: SOKGPOAGQQVYMD-UHFFFAOYSA-N
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Description

N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-3-propoxybenzamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom

Preparation Methods

The synthesis of N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-3-propoxybenzamide can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzene-1,3-diamine with benzoic anhydride to form N-(3-amino-4-methylphenyl)benzamide. This intermediate is then reacted with propyl bromide in the presence of a base to yield the final product . Industrial production methods often utilize continuous flow microreactor systems to optimize reaction conditions and improve yield .

Chemical Reactions Analysis

N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-3-propoxybenzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-3-propoxybenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-3-propoxybenzamide involves its interaction with various molecular targets and pathways. The thiadiazole ring is a bioisostere of pyrimidine, which allows the compound to interfere with DNA replication processes. This disruption inhibits the proliferation of bacterial and cancer cells. Additionally, the compound can inhibit specific enzymes involved in cell growth and survival, leading to apoptosis .

Comparison with Similar Compounds

N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-3-propoxybenzamide can be compared with other thiadiazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which enhances its biological activity and makes it a valuable compound for various applications.

Properties

Molecular Formula

C19H19N3O2S

Molecular Weight

353.4 g/mol

IUPAC Name

N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-3-propoxybenzamide

InChI

InChI=1S/C19H19N3O2S/c1-3-11-24-16-6-4-5-15(12-16)18(23)21-19-20-17(22-25-19)14-9-7-13(2)8-10-14/h4-10,12H,3,11H2,1-2H3,(H,20,21,22,23)

InChI Key

SOKGPOAGQQVYMD-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=NC(=NS2)C3=CC=C(C=C3)C

Origin of Product

United States

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